U0126

概要

説明

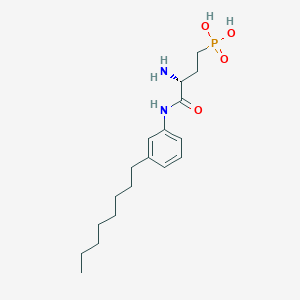

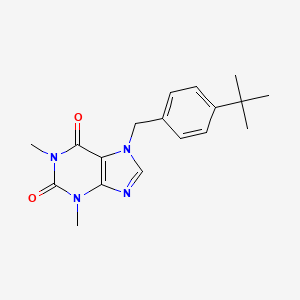

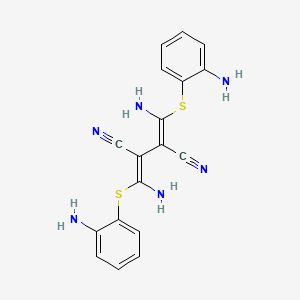

U0126は、マイトジェン活性化プロテインキナーゼキナーゼ1および2(MEK1およびMEK2)の強力かつ選択的な阻害剤としての役割で知られる化学化合物です。 それは科学研究、特に癌、神経生物学、および細胞シグナル伝達経路に関連する研究で広く使用されてきました 。 この化合物の化学構造は、1,4-ジアミノ-2,3-ジシアノ-1,4-ビス(2-アミノフェニルチオ)ブタジエンです .

科学的研究の応用

U0126 has a wide range of scientific research applications:

Cancer Research: This compound is used to study the inhibition of the MEK/ERK signaling pathway, which is crucial in cancer cell proliferation and survival.

Cellular Signaling: This compound is used to investigate various cellular processes, including differentiation, autophagy, and apoptosis.

Obesity Research: Recent studies have shown that this compound can induce thermogenic differentiation in preadipocytes, suggesting its potential in obesity treatment.

作用機序

U0126は、MEK1およびMEK2のキナーゼ活性を阻害することによりその効果を発揮し、細胞外シグナル調節キナーゼ1および2(ERK1およびERK2)の活性化を防ぎます。 この阻害は、増殖、分化、生存などのさまざまな細胞プロセスに関与するMAPK/ERKシグナル伝達経路を破壊します 。 さらに、this compoundは、細胞内の活性酸素種を減少させる抗酸化物質として作用することが示されています .

類似の化合物との比較

類似の化合物

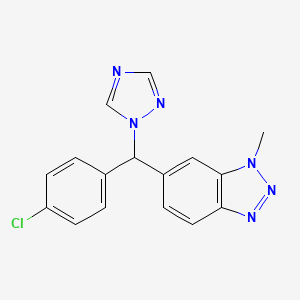

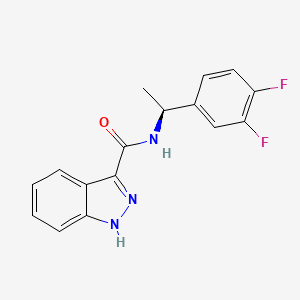

トラメチニブ: 癌研究で使用される別のMEK阻害剤。

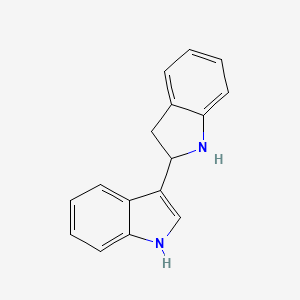

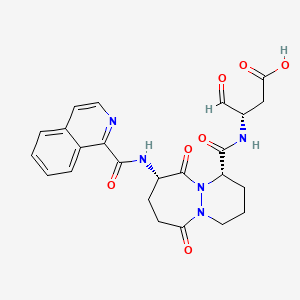

ピマセルチブ: 腫瘍学で応用されているMEK1およびMEK2の選択的阻害剤。

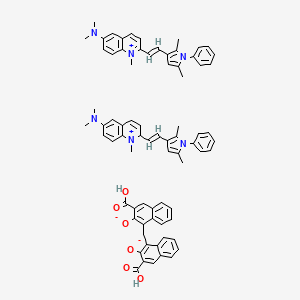

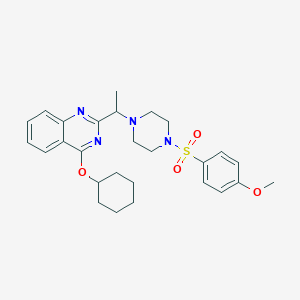

PD0325901: 癌やその他の疾患に関連する研究で使用される強力なMEK阻害剤。

This compoundの独自性

This compoundは、MEK阻害剤と抗酸化物質の両方の役割を持つため、独特です。 他のMEK阻害剤は、主にMEK/ERK経路の阻害に焦点を当てている一方で、this compoundは酸化ストレスからの保護も提供するため、より幅広い研究用途において貴重です .

生化学分析

Biochemical Properties

U0126 plays a significant role in biochemical reactions. It acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) . This inhibition of the Ras/Raf/MEK/ERK signaling pathway is central to different cell death programs, such as autophagy and apoptosis .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is closely related to various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses . It plays an essential role in balancing cellular homeostasis . This compound can function as an antioxidant that protects cells against a number of different oxidative-stress inducers .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is a direct inhibitor of the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2 . This inhibition prevents the activation of ERK1/2, thereby influencing gene expression and cellular functions .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been reported that this compound can function as an antioxidant that protects cells against a number of different oxidative-stress inducers

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study showed that a daily intraperitoneal dosage of 30 mg/kg of this compound was administered for 3 consecutive days following a myocardial infarction, which significantly improved cognitive decline .

Metabolic Pathways

This compound is involved in the Ras/Raf/MEK/ERK signaling pathway . This pathway plays a vital role in various biological processes, such as differentiation, cell growth, autophagy, apoptosis, and stress responses .

Transport and Distribution

It is known that this compound acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of ERK1/2 .

Subcellular Localization

It is known that this compound acts by inhibiting the kinase activity of MEK1/2, thus preventing the activation of ERK1/2 .

準備方法

合成経路と反応条件

U0126の合成には、中間体の調製から始まる複数のステップが含まれます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用を伴い、反応を促進します .

工業生産方法

This compoundの特定の工業生産方法は広く文書化されていませんが、この化合物は一般的に、標準的な有機合成技術を用いて研究室で製造されています。 このプロセスには、高い純度と収率を確保するために反応条件を慎重に制御することが含まれます .

化学反応の分析

反応の種類

U0126は、酸化や還元など、さまざまな化学反応を起こします。 これは、活性酸素種(ROS)スカベンジャーとして作用することが知られており、これは酸化還元反応への関与を示しています .

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤と還元剤が含まれます。 これらの反応の条件は、多くの場合、制御された温度と不活性雰囲気の使用を含み、不要な副反応を防ぎます .

生成される主な生成物

This compoundを含む反応から生成される主な生成物は、特定の反応条件によって異なります。 たとえば、this compoundの酸化は、蛍光酸化生成物の形成につながる可能性があります .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

類似化合物との比較

Similar Compounds

Trametinib: Another MEK inhibitor used in cancer research.

Pimasertib: A selective inhibitor of MEK1 and MEK2 with applications in oncology.

PD0325901: A potent MEK inhibitor used in studies related to cancer and other diseases.

Uniqueness of U0126

This compound is unique due to its dual role as a MEK inhibitor and an antioxidant. While other MEK inhibitors primarily focus on inhibiting the MEK/ERK pathway, this compound also provides protection against oxidative stress, making it valuable in a broader range of research applications .

特性

IUPAC Name |

2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXZJFMOKTQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040470 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109511-58-2 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109511-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

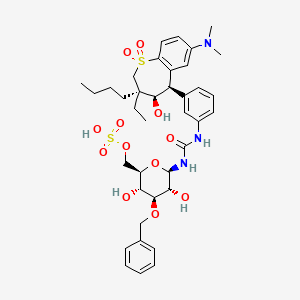

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。